molecular formula C22H26N2O2 B5167995 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B5167995
M. Wt: 350.5 g/mol
InChI Key: ZHZXNEUIBWPERZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as Boc-3-(aminomethyl)phenylalanine (Boc-3-AMP), is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and biochemical research.

Scientific Research Applications

4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has been used in a variety of scientific research applications, including drug development and biochemical research. It has been shown to have potential as a substrate for the enzyme transglutaminase, which is involved in the formation of protein cross-links. 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has also been used to study the interaction between proteins and small molecules, as well as to investigate the role of specific amino acid residues in protein structure and function.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP is not fully understood, but it is thought to act as a competitive inhibitor of transglutaminase. By binding to the active site of the enzyme, 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP prevents the formation of protein cross-links, which may have implications for the development of new drugs targeting transglutaminase.
Biochemical and Physiological Effects
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has been shown to have a number of biochemical and physiological effects, including the inhibition of transglutaminase activity and the disruption of protein-protein interactions. It has also been shown to have potential as a tool for studying protein structure and function, as well as for identifying potential drug targets.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP. One area of focus could be on developing new drugs that target transglutaminase, using 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP as a starting point for drug discovery. Another direction could be on further investigating the mechanism of action of 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP, in order to better understand its potential applications in biochemical research. Additionally, 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP could be used to study the role of specific amino acid residues in protein structure and function, which may have implications for the development of new drugs and therapies.

Synthesis Methods

4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP can be synthesized using a multistep process that involves the reaction of tert-butylamine with 3-(bromomethyl)benzoic acid, followed by the reaction of the resulting compound with N-Boc-phenylalanine. The final product is obtained by removing the Boc group using a suitable acid.

Properties

IUPAC Name

4-tert-butyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)18-11-9-16(10-12-18)20(25)23-19-8-6-7-17(15-19)21(26)24-13-4-5-14-24/h6-12,15H,4-5,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZXNEUIBWPERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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